![molecular formula C23H17FN6O B2390898 N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide CAS No. 881083-42-7](/img/structure/B2390898.png)

N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

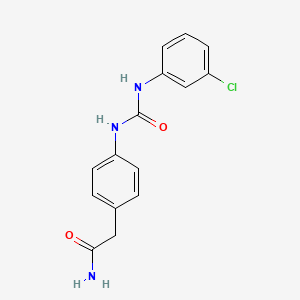

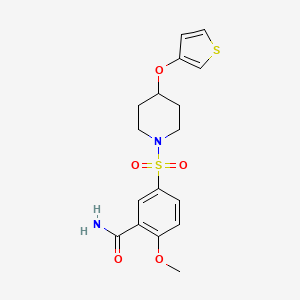

Description

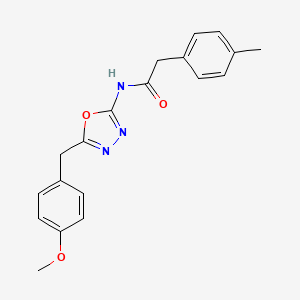

“N’-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their wide range of medicinal applications including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves the reaction of hydrazonyl bromides with active methylene compounds . This reaction affords the corresponding 1,3,4,5-tetrasubstituted pyrazole derivatives . Further reactions with formamide, formic acid, and triethyl orthoformate give the pyrazolo[3,4-d]pyrimidine derivatives .Scientific Research Applications

Enzyme Inhibition and Anti-Proliferative Activity

Researchers have discovered new derivatives related to pyrazolopyridine, furopyridine, and pyridine as CDK2 inhibitors. These compounds, including variations substituted with naphthyl and thienyl moieties, have shown significant in vitro inhibition of the CDK2 enzyme. They also demonstrated cytotoxicity against various human cancer cell lines, suggesting potential applications in cancer therapy (Abdel-Rahman et al., 2021).

Anticancer Agents

Novel derivatives carrying the pyrimidinone ring have been designed, showing considerable anticancer activity. These compounds, with variations including 1,3-thiazolidin-4-one derivatives, displayed high levels of inhibition against specific cancer cell lines, highlighting their potential as anticancer agents (Ghoneim et al., 2020).

Herbicidal Activity

A study on pyrazolo[3,4-d]pyrimidin-4-one derivatives demonstrated their efficacy as herbicides, showing good inhibition activities against the roots of certain plant species. This research indicates potential applications in agriculture for the management of weed species (Luo et al., 2017).

Molecular Docking Studies

Various studies have explored the molecular docking capabilities of related compounds, assessing their binding affinities to specific protein targets. These studies are foundational in the development of new therapeutic agents, providing insights into the molecular interactions that govern biological activity (Damont et al., 2015).

Photocatalytic and Fluorescence Applications

Some derivatives have been identified for their photocatalytic properties, enabling hydrogen production from water under visible light. Additionally, fluorescent sensors based on these compounds have been developed for detecting metal ions in biological systems, highlighting their versatility in environmental and biological applications (Bala et al., 2014).

Multi-Analyte Detection in Cells

Novel fluorescent sensors derived from pyrazole carbohydrazide have been synthesized for the selective and sensitive detection of Zn2+ and Mg2+ ions in human cells. These sensors demonstrate potential applications in biomedical research for tracking and studying metal ions in various biological processes (Dhara et al., 2016).

properties

IUPAC Name |

N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN6O/c24-17-8-10-18(11-9-17)30-23-20(13-27-30)22(25-14-26-23)29-28-21(31)12-16-6-3-5-15-4-1-2-7-19(15)16/h1-11,13-14H,12H2,(H,28,31)(H,25,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNPWGJECMZGLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NNC3=C4C=NN(C4=NC=N3)C5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (E)-4-[(6-chloro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2390817.png)

![Tert-butyl 3-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2390820.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-propionamide](/img/structure/B2390829.png)

![N-(4-bromophenyl)-2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)acrylamide](/img/structure/B2390830.png)

![4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide](/img/structure/B2390831.png)

![3-benzyl-N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2390837.png)

![2-(iodomethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5(3H)-one](/img/structure/B2390838.png)